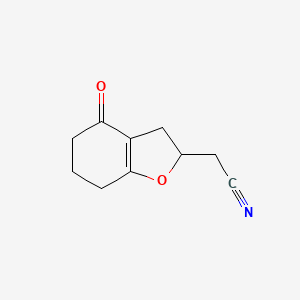

2-(4-Oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

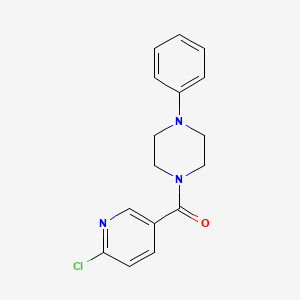

“2-(4-Oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetonitrile” is a heterocyclic organic compound that contains a benzofuran ring . It has a molecular weight of 177.2 . It is a powder at room temperature and has a melting point of 120-121°C .

Synthesis Analysis

The synthesis of benzofuran derivatives, such as “this compound”, has been a topic of interest in recent years . Various strategies have been employed, including the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H11NO2/c11-5-4-7-6-8-9(12)2-1-3-10(8)13-7/h7H,1-4,6H2 .Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature and has a melting point of 120-121°C . It has a molecular weight of 177.2 .Applications De Recherche Scientifique

Coordination Polymers and Luminescence

Research has shown that reactions between 1,4-benzene-dicarboxylic acid and hexanuclear complexes of lanthanides in acetonitrile can lead to the formation of coordination polymers. These compounds, particularly those containing terbium, exhibit strong luminescence under UV irradiation due to an antenna effect. This demonstrates the potential of such materials in the development of luminescent materials and sensors (Calvez, Daiguebonne, & Guillou, 2011).

Synthesis of Benzofurans

The gold(I)-catalyzed cycloisomerization of 2-(iodoethynyl)aryl esters has been utilized to efficiently produce 3-iodo-2-acyl benzofurans. This method allows for the incorporation of a wide diversity of groups, demonstrating a versatile approach to the synthesis of benzofuran derivatives, which are valuable in various chemical and pharmaceutical applications (Fernández-Canelas, Rubio, & González, 2019).

Antioxidant Activity Study

Benzofuran derivatives synthesized via Strecker-type reactions have been studied for their antioxidant activities. These compounds, including euparin derivatives, exhibited significant radical scavenging and ferric reducing power, comparable to known antioxidants like BHT and TBHQ. This indicates the potential use of such benzofuran derivatives in developing new antioxidant agents (Ezzatzadeh & Hossaini, 2018).

Electrosynthesis Approaches

Electrochemical reduction of 2-(1-bromo-1-methylethyl)benzofurans in acetonitrile has been shown to afford 2,2-dimethylchromenes efficiently. This process, which involves carbon–bromine bond cleavage followed by ring expansion, offers a novel route for synthesizing chromene derivatives, highlighting the role of electrochemistry in organic synthesis (Tsukayama, Utsumi, & Kunugi, 1995).

Orientations Futures

Benzofuran compounds, such as “2-(4-Oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetonitrile”, have attracted attention due to their biological activities and potential applications as drugs . Future research may focus on developing promising compounds with target therapy potentials and little side effects .

Propriétés

IUPAC Name |

2-(4-oxo-3,5,6,7-tetrahydro-2H-1-benzofuran-2-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-5-4-7-6-8-9(12)2-1-3-10(8)13-7/h7H,1-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXMPJTYZMASBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC(O2)CC#N)C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2530221.png)

![8-(4-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530222.png)

![N-(1,3-benzodioxol-5-ylmethyl)-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2530226.png)

![ethyl 4-[(4-chlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2530227.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2530236.png)

![1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2530238.png)

![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2530241.png)